![molecular formula C12H15N3 B12597025 2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline CAS No. 892393-32-7](/img/structure/B12597025.png)
2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate various functional groups, making it a versatile synthetic route.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the imidazole ring or the aniline group, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the aniline group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield different reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound is used in the production of various materials, including dyes and catalysts, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and cellular pathways. The compound’s effects are mediated through these interactions, which can lead to various biological outcomes, such as antimicrobial activity or anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound features a similar imidazole ring but with different substituents, leading to distinct chemical and biological properties.
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Another imidazole derivative with unique applications in medicine and industry.
Uniqueness
2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aniline group further enhances its versatility in various applications, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
892393-32-7 |
|---|---|
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
2-[2-(5-methylimidazol-1-yl)ethyl]aniline |
InChI |
InChI=1S/C12H15N3/c1-10-8-14-9-15(10)7-6-11-4-2-3-5-12(11)13/h2-5,8-9H,6-7,13H2,1H3 |
Clé InChI |
XZGRHBQKZBNAHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CN1CCC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


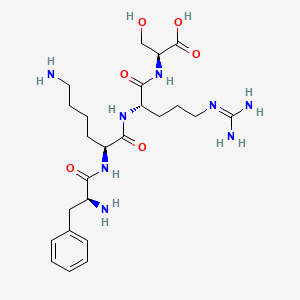
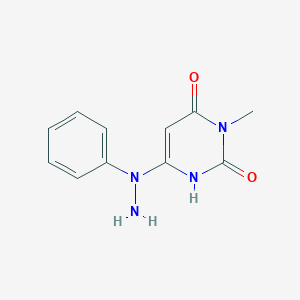
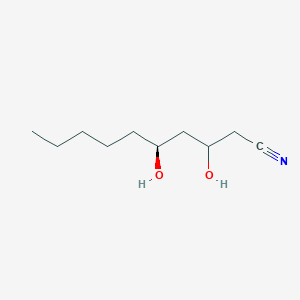

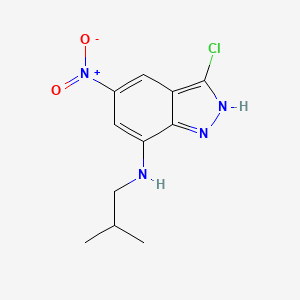

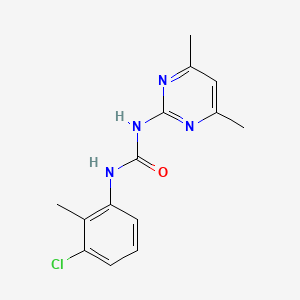

![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)
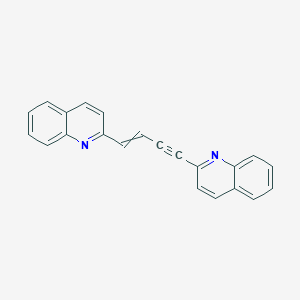
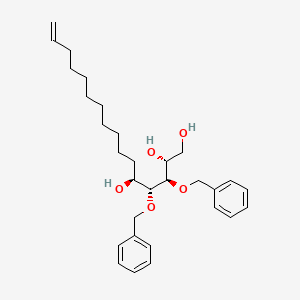

![6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol](/img/structure/B12597030.png)
![4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12597037.png)
